molecular formula C8H7FO3 B107816 1-(4-Fluoro-2,5-dihydroxyphenyl)ethanone CAS No. 88772-48-9

1-(4-Fluoro-2,5-dihydroxyphenyl)ethanone

Cat. No. B107816
CAS RN: 88772-48-9
M. Wt: 170.14 g/mol
InChI Key: OIIWLSGGMNOFKF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 1-(4-Fluoro-2,5-dihydroxyphenyl)ethanone involves various methods, including sonochemical and conventional techniques. For instance, the synthesis of chalcone derivatives by condensation of 4-fluorobenzaldehyde with 1-(4-methoxyphenyl)ethanone under basic conditions shows that the sonochemical method significantly reduces reaction time and improves crystallinity compared to the conventional method . Additionally, the synthesis of enantiomerically pure (S)-(-)-1-(4-fluorophenyl)ethanol, an intermediate in the synthesis of various pharmacologically active compounds, can be achieved through bioreduction of 1-(4-fluorophenyl)ethanone using Daucus carota cells, with the possibility of optimizing the process using exogenous reducing agents .

Molecular Structure Analysis

The molecular structure and vibrational frequencies of compounds containing the 4-fluorophenyl moiety have been investigated using various computational methods, such as Gaussian09 software package, and compared with experimental data. The geometrical parameters obtained from these studies are in agreement with XRD data. The stability of these molecules has been attributed to hyper-conjugative interactions and charge delocalization, as evidenced by NBO analysis .

Chemical Reactions Analysis

The reactivity of the 4-fluorophenyl group in these compounds is influenced by the presence of electronegative substituents, such as the carbonyl group, which is often the most reactive part of the molecule. The fluorine atom attached to the benzene ring plays a crucial role in the binding affinity of these compounds, which may exhibit inhibitory activity against certain enzymes and have potential as anti-neoplastic agents .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds with the 4-fluorophenyl group are diverse. For example, the synthesis of liquid crystalline polyethers based on conformational isomerism shows that the phase transition temperatures and thermodynamic parameters of these polymers are influenced by the substituents on the phenyl rings, with the order of isotropic-nematic transition temperatures decreasing with the increasing breadth of the molecules . The antimicrobial activity of novel compounds synthesized from 2-(4-fluorophenyl)-1-(2-hydroxy-4-methoxyphenyl)ethanone has also been evaluated, indicating the potential for these compounds in medicinal applications .

Scientific Research Applications

Synthesis and Antimicrobial Activity

  • Novel Schiff Bases Synthesis : Using 1-(3-fluoro-4-methoxyphenyl)ethanone, novel Schiff bases were synthesized, showing significant antimicrobial activity (Puthran et al., 2019).

  • Isoxazole Derivatives : A series of isoxazole derivatives synthesized from 1-(5-fluoro-2-hydroxyphenyl)ethanone exhibited promising in vitro antimicrobial activity against various organisms (Kumar et al., 2019).

Molecular Structure and Photochemistry

  • Molecular Structure Analysis : The molecular structure and vibrational frequencies of 1-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]ethanone were studied, with insights into the molecule's stability and charge transfer (Mary et al., 2015).

  • Photochemical Properties : The photochemistry of adamantylacetophenones, including a 1-(4-fluorophenyl) variant, was explored, highlighting their photostability and potential applications (Fu et al., 1998).

Biocatalysis and Enantioselective Synthesis

  • Enantioselective Synthesis : The enantioselective synthesis of (S)-(-)-1-(4-fluorophenyl)ethanol, an intermediate in drug synthesis, was achieved using biocatalysis with Daucus carota cells (Anonymous, 2022).

Synthesis of Chalcone

  • Sonochemical Synthesis : Chalcone derivatives were synthesized more efficiently using a sonochemical method compared to conventional methods, using 1-(4-methoxyphenyl)ethanone and 4-fluorobenzaldehyde (Jarag et al., 2011).

Anticancer Research

  • Cytotoxic Evaluation : Novel derivatives of 1-(4'-fluoro-3-methylbiphenyl-4-yl)-[1, 3, 4] oxadiazole-3-yl]-ethanone were synthesized and evaluated for their cytotoxicity, showing potential as anticancer agents (Adimule et al., 2014).

Nonlinear Optics

  • Hyperpolarizability Analysis : The first hyperpolarizability of 1-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]ethanone was calculated, indicating its potential in nonlinear optics applications (Mary et al., 2015).

Platelet Aggregation Inhibition

  • Paeonol Analogues : Paeonol and its analogues, including 1-(2-hydroxy-4-methoxyphenyl)ethanone, were synthesized and evaluated as platelet aggregation inhibitors, showing significant potential in this area (Akamanchi et al., 1999).

properties

IUPAC Name

1-(4-fluoro-2,5-dihydroxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FO3/c1-4(10)5-2-8(12)6(9)3-7(5)11/h2-3,11-12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIIWLSGGMNOFKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1O)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Fluoro-2,5-dihydroxyphenyl)ethanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
R Martin - 2013 - books.google.com
To fmds one's bearings through the luxuriant forest of organic chemistry, sure guide marks are needed. Robert Martin's book is one of these most useful reference marks for each …
Number of citations: 9 books.google.com
R Martin, R Martin - Aromatic Hydroxyketones: Preparation and Physical …, 2011 - Springer
Obtained by hydrolytic cleavage of 2-amino-3-(2-hydroxy-3, 4, 5, 6-tetrafluorobenzoyl) acrylic acid (I) or of 3-(2-hydroxy-3, 4, 5, 6-tetrafluorobenzoylmethylene)-piperazin-2-one (II) in …
Number of citations: 2 link.springer.com
B COCH - Springer
Number of citations: 0

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